molecular formula C14H8F6 B1599659 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane CAS No. 4100-99-6

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane

Cat. No. B1599659
Key on ui cas rn: 4100-99-6
M. Wt: 290.2 g/mol
InChI Key: OCIWSXHEGSCIOO-UHFFFAOYSA-N
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Patent
US04665217

Procedure details

700 ml of ethylene glycol and 65 g of 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane* are heated to 110° C. in a stirred flask. 57 g of potassium tert.-butylate are added in portions and the mixture is then stirred at 150° C. for 7 hours. The mixture is cooled, poured onto 4 liters of ice-water and mixed thoroughly with a homogenizer (Ultraturax). The crystals which have precipitated are filtered-off with suction, stirred again with 2 liters of water filtered-off with suction again, dried and recrystallized from toluene.
[Compound]
Name
potassium tert.-butylate
Quantity
57 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15](F)=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1.[CH2:21]([OH:24])[CH2:22][OH:23]>>[OH:23][CH2:22][CH2:21][O:24][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:23][CH2:22][CH2:21][OH:24])=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
potassium tert.-butylate
Quantity
57 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)F)(F)F
Name
Quantity
700 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at 150° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
mixed thoroughly with a homogenizer (Ultraturax)
CUSTOM
Type
CUSTOM
Details
The crystals which have precipitated
STIRRING
Type
STIRRING
Details
stirred again with 2 liters of water filtered-off with suction again
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
OCCOC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)OCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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